N-isopropylpiperidine-4-carboxamide
Overview
Description
N-isopropylpiperidine-4-carboxamide is a chemical compound with the molecular formula C9H18N2O It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-isopropylpiperidine-4-carboxamide typically involves the reaction of piperidine with isopropylamine and a carboxylating agent. One common method is the reaction of piperidine with isopropyl isocyanate under controlled conditions to yield the desired carboxamide. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at room temperature to slightly elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: N-isopropylpiperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carboxamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of N-isopropylpiperidine-4-carboxylic acid.
Reduction: Formation of N-isopropylpiperidine-4-amine.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
N-isopropylpiperidine-4-carboxamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of N-isopropylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling and potentially providing therapeutic benefits for neurological conditions.
Comparison with Similar Compounds
N-isopropylpiperidine-4-carboxamide can be compared with other similar compounds, such as:
N-methylpiperidine-4-carboxamide: Similar structure but with a methyl group instead of an isopropyl group.
N-ethylpiperidine-4-carboxamide: Similar structure but with an ethyl group instead of an isopropyl group.
N-propylpiperidine-4-carboxamide: Similar structure but with a propyl group instead of an isopropyl group.
Uniqueness: this compound is unique due to its specific isopropyl substitution, which can influence its chemical reactivity and biological activity. The presence of the isopropyl group may enhance its lipophilicity and ability to cross biological membranes, potentially increasing its efficacy in certain applications.
Properties
IUPAC Name |
N-propan-2-ylpiperidine-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-7(2)11-9(12)8-3-5-10-6-4-8/h7-8,10H,3-6H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNIDIQDKQBYDMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1CCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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